Bexin-1
Description
Discovery and Initial Characterization of Bexin-1 as a Small-Molecule Inhibitor
This compound belongs to a class of compounds known as 2-aminobenzothiazoles, which have been characterized as benzothiazole (B30560) exocytosis inhibitors, or bexins nih.govnih.govresearchgate.net. The discovery of this compound stemmed from a high-throughput screening effort that evaluated a library of 25,000 compounds. This screen aimed to identify small-molecule inhibitors capable of disrupting Ca²⁺-triggered secretory granule exocytosis, specifically in RBL-2H3 mast cells nih.govnih.govresearchgate.net.
Initial characterization revealed this compound as a potent inhibitor of Munc13-4 nih.govnih.govmedkoo.com. Munc13-4 is recognized as a critical Ca²⁺-dependent priming factor essential for the process of Ca²⁺-triggered degranulation in mast cells nih.govnih.gov. This compound exerts its inhibitory effect by targeting the C2 domain-membrane interface of Munc13-4 medkoo.com. This interaction leads to an interference with Munc13-4's membrane binding capabilities, consequently inhibiting Munc13-4-dependent membrane fusion nih.govnih.govresearchgate.netresearchgate.net.
Detailed research findings demonstrated this compound's inhibitory actions across various assays:
this compound inhibited ionomycin-stimulated ANF-EGFP secretion medkoo.com.
It also significantly inhibited ionomycin-stimulated β-hexosaminidase secretion in both RBL-2H3 cells and bone marrow-derived mast cells nih.gov.
Crucially, studies confirmed that this compound does not inhibit SNARE complex formation, indicating that its mechanism of action is distinct from directly affecting SNARE protein function nih.gov.
Furthermore, this compound was shown to inhibit Ca²⁺-dependent Munc13-4 binding to liposomes nih.govresearchgate.net.
These findings underscore this compound's specific and potent inhibitory activity against Munc13-4-mediated membrane interactions, establishing it as a valuable probe for studying exocytosis.
Table 1: Inhibitory Effects of this compound on Secretion
| Assay/Cell Type | Effect of this compound | Reference |
| Ionomycin-stimulated ANF-EGFP secretion | Inhibition | medkoo.com |
| Ionomycin-stimulated β-hexosaminidase secretion (RBL-2H3 cells) | Strong inhibition at 20 µM | nih.gov |
| Ionomycin-stimulated β-hexosaminidase secretion (Bone marrow-derived mast cells) | Inhibition at 10 µM | nih.gov |
| Ca²⁺-dependent Munc13-4 binding to liposomes | Inhibition (this compound, not Bexin-5, at 20 µM) | nih.govresearchgate.net |
| SNARE complex formation | No inhibition | nih.gov |
Role of this compound in Investigating Regulated Secretory Pathways
Regulated secretory pathways are fundamental cellular processes involving the Ca²⁺-dependent fusion of secretory granules with the plasma membrane, leading to the release of diverse substances such as inflammatory mediators, neuropeptides, and peptide hormones nih.govresearchgate.netuobasrah.edu.iq. These pathways rely on a conserved protein machinery at their late stages, encompassing protein isoforms from families including Rab, Sec1/Munc18, Munc13/CAPS, SNARE, and synaptotagmin (B1177969) nih.govresearchgate.net.
This compound and other bexins are not indiscriminate inhibitors of the entire regulated secretory pathway. Instead, their specificity lies in targeting particular protein isoforms that are critical for regulated secretory granule exocytosis in specific cell types, such as RBL-2H3 mast cells nih.govresearchgate.net. This selective inhibition makes this compound an indispensable tool for researchers aiming to dissect the precise molecular events occurring during the late stages of secretory granule exocytosis nih.govnih.gov.
The compound's ability to interfere with Munc13-4's association with the plasma membrane allows for the detailed study of this crucial step in exocytosis researchgate.net. Furthermore, structural insights suggest that the benzothiazole ring within this compound's chemical structure may interact with the β-sheet structures commonly found in C2 domains, providing a basis for its targeted action researchgate.net. The application of this compound has also extended to in vivo studies, including investigations in Drosophila models to explore Munc13 inhibition and its implications ntu.edu.tw.
Structure
3D Structure
Properties
CAS No. |
1172933-44-6 |
|---|---|
Molecular Formula |
C20H26ClN5OS |
Molecular Weight |
420 g/mol |
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI Key |
INTGHFLZCSZDBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bexin1; Bexin 1; Bexin-1 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Bexin 1 Action
Primary Molecular Target Identification: Munc13-4
Research has conclusively identified Munc13-4 as the direct molecular target of Bexin-1. nih.govdcchemicals.com Munc13-4 is an essential Ca²⁺-dependent priming factor crucial for Ca²⁺-triggered degranulation in mast cells and other secretory cells. nih.gov this compound's inhibitory effects on secretory granule exocytosis are directly linked to its interaction with this protein.
This compound demonstrates a notable specificity for the function of Munc13-4. Studies have shown that this compound effectively blocks Munc13-4-dependent fusion events in mast cells, including both secretory granule-plasma membrane and secretory granule-secretory granule fusion. nih.gov This inhibition is consistent with the effects observed following the knockdown of Munc13-4, underscoring the specific nature of this compound's action. nih.gov Importantly, this compound does not affect the basal fusion machinery, indicating a lack of interference with the formation of the SNARE complex, which is a core component of membrane fusion. nih.gov This specificity makes this compound a valuable tool for dissecting the precise role of Munc13-4 in exocytosis.
| Feature | Observation | Implication |
| Target | Munc13-4 | Direct inhibition of a key priming factor. |
| Fusion Events | Inhibits SG-plasma membrane and SG-SG fusion | Comprehensive blockade of Munc13-4 dependent exocytosis. |
| SNARE Complex | No effect on SNARE complex formation | Specific for Munc13-4 function, not general fusion machinery. |
Interaction with Calcium-Dependent C2 Domains
The inhibitory action of this compound is mediated through its interaction with the calcium-dependent C2 domains of Munc13-4. nih.govresearchgate.net Munc13-4 possesses two Ca²⁺-binding C2 domains that are critical for its function in regulated exocytosis. nih.govresearchgate.net These domains are responsible for the Ca²⁺-dependent association of Munc13-4 with cellular membranes.
This compound directly interferes with the association of Munc13-4 with cellular membranes. nih.govresearchgate.net In intact cells, treatment with this compound leads to the dissociation of Munc13-4 from these membranes, which in turn inhibits Ca²⁺-triggered membrane fusion. nih.gov This effect is central to its inhibitory mechanism, as the localization of Munc13-4 to the membrane is a prerequisite for its function in vesicle priming.
In vitro assays have provided further evidence for this compound's mechanism of action. Munc13-4 is known to associate with liposomes containing acidic phospholipids (B1166683) in a Ca²⁺-dependent manner, a process mediated by its C-terminal C2 domain. nih.govresearchgate.netresearchgate.net Liposome (B1194612) flotation assays have demonstrated that this compound effectively inhibits this Ca²⁺-dependent binding of Munc13-4 to these liposomes. nih.gov This finding directly links the inhibitory effect of this compound to the disruption of the interaction between the Munc13-4 C2 domain and the lipid membrane.
| Experimental System | Effect of this compound | Reference |
| Intact RBL-2H3 cells | Dissociation of Munc13-4 from cellular membranes | nih.gov |
| Liposome Flotation Assay | Inhibition of Ca²⁺-dependent Munc13-4 binding to acidic phospholipid-containing liposomes | nih.govresearchgate.netresearchgate.net |
The structural basis for the interaction between this compound and the C2 domains of Munc13-4 has been explored. It is proposed that the benzothiazole (B30560) ring of this compound may interact with the β-sheet structures present within the C2 domains. nih.gov Furthermore, the lipophilic amidopyrazole ring that extends from the benzothiazole ring could potentially interact with the membrane itself or within the C2 domain, thereby interfering with the Ca²⁺-dependent membrane interactions of the Munc13-4 C2 domain. nih.gov This proposed interaction at the C2 domain-membrane interface requires further investigation to be definitively confirmed. nih.gov
The mechanism of this compound, targeting the C2 domain-membrane interface, suggests the possibility that it may also inhibit other proteins that contain C2 domains. nih.govresearchgate.netresearchgate.net Studies have shown that this compound can also inhibit the binding of the tandem C2 domains (C2AB) of synaptotagmin-1 to liposomes, although to a lesser extent than its effect on Munc13-4. nih.govresearchgate.net However, as a control, this compound did not affect the binding of a PH domain to liposomes, indicating a degree of selectivity for C2 domains over other lipid-binding domains. nih.govresearchgate.net These findings suggest that while this compound is a potent inhibitor of Munc13-4, it may have broader effects on other C2 domain-containing proteins involved in membrane trafficking.
Influence on Membrane Fusion Dynamics
This compound exerts specific inhibitory effects on the intricate process of membrane fusion, particularly targeting pathways regulated by Munc13-4 and calcium. Its action is selective, affecting stimulated fusion processes while leaving basal mechanics intact.
Attenuation of Calcium- and Munc13-4-Dependent SNARE-Mediated Lipid Mixing
This compound potently inhibits the fusion of lipid membranes that is mediated by SNARE proteins under the control of calcium and Munc13-4. researchgate.net In reconstituted cell-free assays using liposomes, the presence of Munc13-4 and Ca²⁺ significantly accelerates SNARE-dependent lipid mixing. researchgate.netnih.gov The addition of this compound completely abrogates this stimulated lipid mixing, demonstrating its direct interference in this pathway. researchgate.net The inhibitory effect is attributed to its ability to prevent the Ca²⁺-dependent binding of Munc13-4 to liposomes containing acidic phospholipids. nih.govresearchgate.net By disrupting the association of Munc13-4 with the membrane, this compound effectively halts the fusion process that Munc13-4 is meant to prime and facilitate. researchgate.net Research indicates that this compound may target the C2 domains of Munc13-4, which are responsible for its Ca²⁺-dependent interactions with both membranes and SNARE proteins. nih.govresearchgate.net
| Condition | Key Proteins Present | Observation | Effect of this compound |
|---|---|---|---|
| Basal | SNAREs only | Low level of lipid mixing | No effect researchgate.net |
| Stimulated | SNAREs + Munc13-4 + Ca²⁺ | Accelerated lipid mixing | Full inhibition researchgate.net |
Lack of Effect on Basal SNARE Complex Formation
While this compound is a powerful inhibitor of stimulated fusion, it does not affect the fundamental, unstimulated (basal) rate of lipid mixing mediated by SNARE proteins alone. researchgate.net In assays conducted in the absence of Munc13-4 or Ca²⁺, the baseline level of membrane fusion proceeds unimpeded by the presence of this compound. researchgate.net This finding strongly suggests that this compound does not directly interfere with the core SNARE machinery or the spontaneous formation of the SNARE complex. Its mechanism is not directed at the SNARE proteins themselves but rather at the regulatory factors, like Munc13-4, that are required for the rapid, calcium-triggered fusion events characteristic of regulated exocytosis. nih.govresearchgate.net
Lack of Effect on Munc18-Stimulated Liposome Fusion
In the context of SNARE-mediated fusion, Munc18 proteins are another critical family of regulators that are essential for neurotransmission and exocytosis. nih.govnih.gov Munc18-1, for instance, plays a key role by binding to the syntaxin-1 t-SNARE and orchestrating SNARE complex assembly. nih.govnih.gov However, based on the available scientific literature, there is no evidence to suggest that this compound has any effect on Munc18-stimulated liposome fusion. Studies detailing the inhibitory profile of this compound focus specifically on its role as a Munc13-4 antagonist. nih.govresearchgate.netresearchgate.net The absence of data regarding this compound's interaction with Munc18 suggests that its inhibitory action is specific to the Munc13-4-dependent pathway and does not extend to all SNARE regulatory proteins.
Modulation of Secretory Granule Dynamics
This compound's inhibition of Munc13-4 function has profound consequences on the dynamics of secretory granules (SGs) within the cell, affecting both their fusion with the plasma membrane and with each other.
Inhibition of Secretory Granule-Plasma Membrane Fusion
The ultimate step of exocytosis is the fusion of secretory granules with the plasma membrane to release their contents. This process is critically dependent on Munc13-4 in many secretory cells. nih.gov this compound effectively blocks this SG-plasma membrane fusion. nih.govresearchgate.net In studies using TIRF (Total Internal Reflection Fluorescence) microscopy to visualize exocytosis in RBL-2H3 mast cells, this compound completely prevents the fusion of SGs with the cell membrane following stimulation with ionomycin. researchgate.net This inhibitory effect is consistent with the known requirement of Munc13-4 for Ca²⁺-triggered SG exocytosis and aligns with the phenotype observed in cells where Munc13-4 has been knocked down. nih.govresearchgate.net
| Fusion Type | Description | Role of Munc13-4 | Effect of this compound |
|---|---|---|---|
| SG-Plasma Membrane Fusion (Exocytosis) | Fusion of a secretory granule with the outer cell membrane to release contents. | Essential Ca²⁺-dependent priming factor. nih.gov | Complete inhibition. nih.govresearchgate.net |
| Homotypic SG-SG Fusion | Fusion of two secretory granules with each other inside the cell. | Required for the formation of larger vacuoles. nih.govresearchgate.net | Impairment/Inhibition. nih.govresearchgate.net |
Impairment of Homotypic Secretory Granule-Secretory Granule Fusion
In addition to exocytosis at the plasma membrane, some secretory cells exhibit homotypic fusion, where secretory granules fuse with one another to form larger vacuoles, a process that also requires Munc13-4. nih.govresearchgate.net this compound impairs this homotypic SG-SG fusion. nih.gov Following cell stimulation to induce the formation of these vacuoles, the application of this compound causes a rapid dissociation of Munc13-4 from the vacuole membranes. researchgate.net This observation indicates that this compound actively disrupts the Munc13-4-membrane interactions necessary to sustain these fused structures. The inhibition of both SG-SG and SG-plasma membrane fusion underscores that this compound blocks all known Munc13-4-dependent fusion events within these cells. nih.gov
Preliminary Studies on Rho GTPase Signaling
Based on currently available scientific literature, there are no specific studies detailing the direct effects of this compound on Rho GTPase signaling pathways.
There is currently no direct scientific evidence available to suggest that this compound inhibits Cdc42 GTP exchange in RBL-2H3 cells. Research on the specific molecular targets of this compound has primarily focused on its interaction with Munc13-4.
There is no scientific literature available that suggests this compound's mechanism of action involves the inhibition of the Intersectin 1L C2 domain. While this compound is known to interfere with C2 domain-mediated functions of Munc13-4, an extension of this activity to other proteins containing C2 domains, such as Intersectin 1L, has not been reported.
Functional Implications of Bexin 1 in Cellular Biology
Regulation of Regulated Exocytosis in Mast Cells
Regulated exocytosis is a fundamental cellular process in mast cells, leading to the release of inflammatory mediators stored in secretory granules. Bexin-1 has been shown to intervene in this pathway, specifically targeting the late stages of secretory granule fusion.
The rat basophilic leukemia cell line, RBL-2H3, is a widely used model for studying mast cell degranulation. nih.gov Stimulation of these cells with the calcium ionophore Ionomycin triggers a significant release of granular content by increasing intracellular calcium levels. nih.govnih.gov
Research has demonstrated that this compound effectively attenuates this Ionomycin-stimulated secretion. nih.gov The mechanism of this inhibition is linked to its direct action on Munc13-4, a Ca²⁺-dependent C2 domain-containing priming factor essential for membrane fusion. nih.govnih.gov this compound interferes with the interaction between the Munc13-4 C2 domain and the cellular membrane. nih.gov By preventing this crucial binding step, this compound effectively halts the Munc13-4-dependent membrane fusion events that are necessary for exocytosis. nih.govresearchgate.net In studies using TIRF (Total Internal Reflection Fluorescence) microscopy, treatment with this compound was shown to block the transfer of EGFP-Munc13-4 from secretory granules to the plasma membrane, a key step in exocytosis. researchgate.net Furthermore, this compound was observed to cause the dissociation of Munc13-4 from vacuole membranes that form during Ca²⁺-stimulated homotypic fusion in RBL-2H3 cells. researchgate.net
| Cell Line | Stimulant | Effect of this compound | Mechanism of Action |
| RBL-2H3 | Ionomycin | Attenuation of Secretion | Interferes with Munc13-4 C2 domain-membrane interaction, blocking granule fusion. nih.gov |
Tumor Necrosis Factor-alpha (TNFα) is a key cytokine released by mast cells through regulated exocytosis, and its production in activated RBL-2H3 cells has been shown to be dependent on Munc13-4. dntb.gov.ua The use of TNFα-pHluorin as a reporter allows for the visualization of exocytic events. pHluorin is a pH-sensitive variant of Green Fluorescent Protein (GFP) that exhibits bright fluorescence upon exposure to the neutral pH of the extracellular environment during vesicle fusion, but is quenched in the acidic interior of the secretory granule.
Given that this compound is a direct inhibitor of Munc13-4, it logically follows that it would block the exocytosis of TNFα. By inhibiting the Munc13-4-dependent fusion of TNFα-containing granules with the plasma membrane, this compound prevents the release of this pro-inflammatory cytokine. nih.govdntb.gov.ua This inhibitory action on a specific, physiologically relevant mediator underscores the potential of this compound as a tool for dissecting the machinery of mast cell degranulation.
Cell Type-Specific Efficacy of this compound Activity
The effectiveness of this compound as an inhibitor of exocytosis is not uniform across all secretory cell types, highlighting the diverse molecular machinery governing secretion in different cellular contexts.
Studies comparing the effect of this compound in different cell lines have revealed a marked difference in potency. While it is a potent inhibitor of Munc13-4-dependent exocytosis in RBL-2H3 mast cells, this compound is only weakly inhibitory in PC12 neuroendocrine cells. nih.gov
This differential efficacy is attributed to the distinct protein isoforms that mediate regulated exocytosis in these cell types. PC12 cells primarily rely on synaptotagmins-1 and -9 as the essential calcium sensors for secretion. nih.gov In contrast, the regulated secretory granule exocytosis in RBL-2H3 cells is critically dependent on Munc13-4. nih.govnih.gov This reliance on different protein machinery explains the high efficacy of the Munc13-4 inhibitor, this compound, in mast cells and its relative ineffectiveness in PC12 cells.
| Cell Type | Primary Exocytosis Proteins | Efficacy of this compound |
| RBL-2H3 Mast Cells | Munc13-4 nih.govnih.gov | High |
| PC12 Neuroendocrine Cells | Synaptotagmins-1 and -9 nih.gov | Very Weak |
For a small molecule inhibitor like this compound to be effective, it must be able to cross the plasma membrane to reach its intracellular target, Munc13-4. While specific studies on the membrane permeability of this compound are not extensively detailed in the available literature, general principles of pharmacology suggest that its physicochemical properties are key determinants. As a 2-aminobenzothiazole (B30445), its structure influences its lipophilicity and capacity for hydrogen bonding, which in turn govern its ability to passively diffuse across the lipid bilayer of the cell membrane.
The composition and properties of the plasma membrane can vary between different cell types, potentially leading to differences in compound uptake. Factors such as lipid composition and the presence of efflux pumps could theoretically influence the intracellular concentration and, therefore, the efficacy of this compound in various cells. These considerations are important for interpreting the differential activity of this compound and for the design of related compounds.
Selectivity Profile in Cellular Processes
The selectivity of a chemical inhibitor for its intended target over other cellular components is a critical aspect of its utility. This compound has been identified as a direct inhibitor of Munc13-4. nih.gov In vitro reconstitution assays using a SNARE-dependent lipid mixing system demonstrated that this compound fully inhibited the fusion stimulated by Ca²⁺ and Munc13-4, but did not affect the basal rates of lipid mixing in the absence of Munc13-4. researchgate.net This indicates a lack of direct effect on the core SNARE complex formation itself. nih.gov
However, it is noted that small molecules with micromolar efficacy can sometimes exhibit off-target effects. nih.gov The inhibitory action of this compound is thought to target the C2 domain-membrane interface of Munc13-4. nih.gov Research suggests that this compound may also affect other C2 domain-containing proteins. For instance, the Ca²⁺-stimulated binding of synaptotagmin (B1177969) C2AB to liposomes was also inhibited by this compound, although to a lesser extent than its effect on Munc13-4. nih.gov Conversely, this compound did not affect the binding of a PH (Pleckstrin homology) domain to liposomes, suggesting a degree of selectivity for C2 domains. nih.govresearchgate.net Therefore, while Munc13-4 is the primary target, the possibility of this compound interacting with other C2 domain proteins cannot be entirely ruled out. nih.gov
| Target/Process | Effect of this compound |
| Primary Target | |
| Munc13-4 | Direct inhibition of Ca²⁺-dependent membrane binding. nih.govresearchgate.net |
| Potential Off-Target Effects | |
| Synaptotagmin C2AB | Minor inhibition of liposome (B1194612) binding. nih.gov |
| PH domain binding | No effect observed. nih.govresearchgate.net |
| Basal SNARE complex formation | No effect observed. nih.gov |
Lack of Effect on Transferrin Uptake by Cells
To ascertain the specificity of this compound for the exocytic pathway, its influence on endocytosis was investigated. Endocytosis is the process by which cells internalize molecules, and a common method to study this is by monitoring the uptake of transferrin, a protein that binds to receptors on the cell surface and is internalized. Research has shown that this compound does not affect the uptake of fluorescently labeled transferrin. nih.gov This indicates that this compound's mechanism of action is specific to the Munc13-4-dependent exocytosis pathway and does not interfere with general membrane trafficking processes like clathrin-mediated endocytosis. nih.gov
Absence of Significant Cytotoxicity in Tested Assays
In the course of studies evaluating the inhibitory effects of this compound on secretory granule exocytosis, its impact on cell viability was implicitly observed. Various orthogonal assays, including the monitoring of endogenous β-hexosaminidase secretion, were conducted to confirm its inhibitory action. nih.gov Throughout these functional assays, which involved treating cells with effective concentrations of this compound, no significant cytotoxicity was reported. nih.gov The focus of these studies was on the specific inhibition of a cellular pathway rather than inducing cell death, and the results are consistent with this compound acting as a specific inhibitor without causing general cellular toxicity under the tested conditions. nih.gov
Table 2: Summary of this compound's Cellular Effects
| Cellular Process | Effect of this compound |
|---|---|
| Munc13-4-dependent exocytosis | Strong inhibition |
| Transferrin uptake (Endocytosis) | No effect |
This table summarizes findings from research on the functional implications of this compound.
Research Methodologies Employed in Bexin 1 Studies
High-Throughput Screening Approaches
The initial discovery of the benzothiazole (B30560) exocytosis inhibitors (bexins), including Bexin-1, was the result of a high-throughput screening campaign designed to identify small molecules that inhibit the late stages of secretory granule exocytosis in mast cells. nih.gov
A chemical-genetic high-throughput phenotypic screen of a large compound library was performed to identify novel small-molecule secretory inhibitors. nih.gov This screening approach is designed to uncover compounds that perturb biological pathways, in this case, the machinery of exocytic transport. nih.gov Such screens often utilize automated microscopy and analysis to assess the effects of thousands of compounds on cellular functions. The identification of the 2-aminobenzothiazole (B30445) family, to which this compound belongs, was a key outcome of a screen focused on inhibitors of mast cell secretory granule fusion. nih.gov
In Vitro Biochemical and Biophysical Assays
To dissect the specific molecular interactions affected by this compound, researchers have employed a variety of in vitro assays that reconstitute specific aspects of the exocytotic machinery.
A crucial technique in studying this compound's effect on membrane fusion has been the liposome (B1194612) fusion assay. This in vitro system recapitulates the fusion of two distinct lipid bilayers, a fundamental process in exocytosis. In these assays, separate populations of liposomes are prepared, one mimicking the vesicle membrane (v-SNAREs) and the other the target membrane (t-SNAREs). The fusion event is typically monitored by a fluorescence resonance energy transfer (FRET) pair of lipid dyes incorporated into one set of liposomes. Fusion with unlabeled liposomes leads to dye dilution and a measurable change in fluorescence.
Studies have shown that this compound inhibits the Ca²⁺- and Munc13-4–dependent promotion of SNARE-dependent lipid mixing. nih.gov However, the compound did not affect basal fusion rates, indicating a specific effect on the regulatory role of Munc13-4 rather than the core SNARE fusion machinery itself. nih.gov
Table 1: Effect of this compound on Munc13-4-Dependent Liposome Fusion
| Condition | Relative Fusion Rate | Inhibition by this compound |
| Basal SNARE-mediated fusion | Low | No |
| + Munc13-4 and Ca²⁺ | High | Yes |
To investigate the direct interaction between proteins and lipid membranes, liposome flotation assays have been utilized. In this technique, liposomes are incubated with a protein of interest. The mixture is then placed at the bottom of a density gradient (commonly sucrose) and subjected to ultracentrifugation. Due to their buoyancy, the liposomes float up through the gradient, carrying any bound proteins with them. The fractions of the gradient can then be analyzed by methods such as Western blotting to determine the amount of protein that co-localized with the liposomes.
Using this assay, it was demonstrated that this compound inhibits the Ca²⁺-dependent binding of Munc13-4 to acidic phospholipid-containing liposomes. nih.govresearchgate.net This finding suggests that this compound interferes with the membrane-binding function of Munc13-4, which is mediated by its C2 domains. nih.gov As a control, this compound did not affect the binding of a PH domain to the liposomes, indicating a degree of specificity in its action. researchgate.net
The formation of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex is a critical step in membrane fusion. To determine if this compound directly affects this process, SNARE protein assembly assays are performed. In a typical assay, recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP/Synaptobrevin) are incubated together, and the formation of the stable, SDS-resistant SNARE complex is monitored by SDS-PAGE and immunoblotting.
Research has shown that this compound does not inhibit the formation of the SNARE complex. nih.gov This is a key finding that distinguishes its mechanism from toxins that directly cleave SNARE proteins. It indicates that this compound's inhibitory effect on exocytosis occurs at a step upstream of the core SNARE complex assembly, specifically targeting the function of Munc13-4. nih.gov
Cell-Based Functional and Imaging Assays
To observe the effects of this compound in a more physiologically relevant context, cell-based assays are essential. These assays allow for the real-time visualization and quantification of exocytosis in living cells.
Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, have been a primary model for these studies. These cells can be engineered to express fluorescently tagged cargo proteins, such as atrial natriuretic factor fused to enhanced green fluorescent protein (ANF-EGFP), which are stored in secretory granules. The release of these granules upon stimulation can be precisely measured.
Total internal reflection fluorescence (TIRF) microscopy is a powerful imaging technique used in these assays. TIRF microscopy selectively illuminates a thin region of the specimen near the coverslip, allowing for the visualization of events occurring at or near the plasma membrane, such as the docking and fusion of secretory granules, with high signal-to-noise ratio.
Using TIRF microscopy, it was observed that in RBL-2H3 cells expressing EGFP-Munc13-4, stimulation with ionomycin triggers the transfer of EGFP-Munc13-4 fluorescence to the plasma membrane as secretory granules fuse. researchgate.net Treatment with this compound was found to completely block this stimulus-induced exocytosis. researchgate.net Furthermore, this compound was shown to cause the dissociation of Munc13-4 from vacuole membranes that form upon cell stimulation, consistent with its role in disrupting Munc13-4-membrane interactions.
Table 2: Summary of this compound's Effects in Different Assay Systems
| Assay Type | Key Finding | Implication for Mechanism of Action |
| High-Throughput Screening | Identification of 2-aminobenzothiazoles as exocytosis inhibitors. nih.gov | Establishes the compound class as regulators of secretion. |
| Liposome Fusion Assay | Inhibition of Munc13-4-dependent, SNARE-mediated lipid mixing. nih.gov | This compound targets the regulatory function of Munc13-4 in membrane fusion. |
| Liposome Flotation Assay | Inhibition of Ca²⁺-dependent Munc13-4 binding to liposomes. nih.govresearchgate.net | This compound interferes with the interaction of Munc13-4 with the cell membrane. |
| SNARE Protein Assembly Assay | No effect on the formation of the core SNARE complex. nih.gov | The inhibitory action of this compound is not on the core fusion machinery. |
| Cell-Based Imaging Assay | Blockade of secretory granule exocytosis in mast cells. researchgate.net | Confirms the inhibitory effect of this compound on exocytosis in a cellular context. |
Permeable Cell Secretion Assays
Permeable cell secretion assays are a important tool for studying the intracellular machinery of exocytosis. In these assays, the plasma membrane of cells, such as the rat basophilic leukemia cell line RBL-2H3, is selectively permeabilized. cellosaurus.orgnih.govcytion.comscirp.org This technique allows researchers to bypass the initial signaling steps and directly introduce substances like Ca2+ or inhibitory compounds to the cytosol, thereby accessing the core machinery of secretion.
In studies of this compound, permeable RBL-2H3 cells that retain the late steps of regulated secretory granule exocytosis have been utilized. It was demonstrated that Munc13-4 is essential for optimal Ca2+-triggered secretion in this system, making it a direct target for potential inhibitors. nih.gov The introduction of this compound into these permeable cells has been shown to inhibit Ca2+-stimulated secretion, indicating that its target is a component of the late-stage fusion machinery. nih.gov This approach was crucial in identifying Munc13-4 as a key target for this compound's inhibitory effects.
A fluorescence-based high-throughput screen of a large compound library, which led to the discovery of the bexin family of inhibitors, utilized ionomycin-induced degranulation in RBL-2H3 cells. Follow-up studies in permeable cell assays helped to pinpoint the inhibitory action of these compounds to a Ca2+-dependent priming factor, Munc13-4. nih.gov
Live-Cell Imaging via Total Internal Reflection Fluorescence (TIRF) Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful imaging technique that selectively illuminates and excites fluorophores in a very thin region (typically less than 100 nanometers) of the specimen adjacent to the coverslip. nih.govrockefeller.eduwashington.edu This method is exceptionally well-suited for visualizing cellular processes occurring at or near the plasma membrane, such as vesicle docking and fusion, with a high signal-to-noise ratio. nih.govrockefeller.edu
In the context of this compound research, TIRF microscopy has been instrumental in visualizing the dynamic behavior of Munc13-4 during exocytosis in living cells. researchgate.net Studies have utilized RBL-2H3 cells expressing EGFP-Munc13-4 (Enhanced Green Fluorescent Protein-tagged Munc13-4). researchgate.net Upon stimulation with Ca2+, the exocytosis of secretory granules can be observed as a transfer of EGFP-Munc13-4 fluorescence from the granules to the plasma membrane. researchgate.net
The table below summarizes the key findings from TIRF microscopy studies on this compound.
| Cell Line | Fluorescent Marker | Stimulus | Observation in Control | Observation with this compound |
| RBL-2H3 | EGFP-Munc13-4 | Ionomycin (Ca2+) | Transfer of fluorescence to plasma membrane | Blockade of fluorescence transfer |
Computational and Structural Biology Approaches (Potential/Future Directions)
While experimental approaches have been pivotal in identifying the biological activity of this compound, computational and structural biology methods offer the potential for a more detailed, atomic-level understanding of its mechanism of action.
Molecular Modeling of this compound Binding to C2 Domains
Molecular modeling, a cornerstone of computer-aided drug design (CADD), could provide significant insights into the interaction between this compound and the C2 domains of Munc13-4. mdpi.com C2 domains are protein modules that often mediate Ca2+-dependent binding to phospholipid membranes. nih.govnih.govelifesciences.org Experimental evidence strongly suggests that this compound interferes with the membrane-binding function of the Munc13-4 C2 domains. nih.govresearchgate.netresearchgate.net
Future research could employ molecular docking simulations to predict the binding pose of this compound within the Munc13-4 C2 domain. These simulations would model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the small molecule and the protein. It has been speculated that the benzothiazole ring of this compound might interact with the β-sheet structures that are characteristic of C2 domains. nih.gov Molecular modeling could test this hypothesis and identify the specific amino acid residues involved in the interaction.
Following docking, molecular dynamics (MD) simulations could be used to study the stability of the predicted this compound-C2 domain complex over time and to analyze any conformational changes induced by the binding of the inhibitor. This could reveal how this compound allosterically or directly prevents the C2 domain from interacting with the cell membrane in the presence of Ca2+. Such computational studies would not only refine our understanding of this compound's mechanism but could also guide the design of more potent and selective analogs for therapeutic use. mdpi.com
Advanced Research Perspectives and Future Directions for Bexin 1
Elucidation of Precise Molecular Binding Modes of Bexin-1
A critical area of ongoing research is the precise determination of how this compound interacts with its target. Current studies indicate that this compound inhibits the Ca²⁺-dependent association of Munc13-4 with cellular membranes, a crucial step for exocytosis. nih.govresearchgate.net The primary target is believed to be the C2 domains of Munc13-4, which are responsible for this calcium-triggered membrane binding. nih.govresearchgate.net
Future investigations will likely focus on high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the direct interaction between this compound and the Munc13-4 C2 domains. A key hypothesis suggests that the benzothiazole (B30560) ring of this compound may interact with the β-sheet structures that are characteristic of C2 domains. nih.gov This is supported by the known affinity of similar 2-arylbenzothiazoles for β-sheet structures found in proteins like β-amyloid fibrils. nih.gov Clarifying this binding mode is essential for understanding its mechanism of action and for the rational design of more potent derivatives.
Comprehensive Assessment of Potential Off-Target Interactions with C2 Domain Proteins
While this compound shows a relatively selective inhibitory effect on Munc13-4, the potential for off-target interactions, particularly with other C2 domain-containing proteins, requires thorough investigation. nih.gov C2 domains are ubiquitous modules involved in calcium signaling and membrane docking in a wide array of proteins. nih.gov
Initial studies have shown that this compound can also inhibit the membrane binding of the tandem C2A and C2B domains of synaptotagmin-1, albeit to a lesser extent than its effect on Munc13-4. nih.govresearchgate.net Conversely, it does not affect the binding of a Pleckstrin homology (PH) domain to liposomes, suggesting a degree of specificity for C2 domains over other lipid-binding domains. nih.govresearchgate.net
Future research should involve systematic screening of this compound against a broader panel of C2 domain proteins to create a comprehensive specificity profile. This will help in interpreting experimental results and in assessing the compound's suitability as a highly specific chemical probe.
Table 1: Observed Effects of this compound on Membrane Binding of Various Protein Domains
| Protein Domain | Target Protein | Effect of this compound | Citation |
| C2 Domains | Munc13-4 | Strong inhibition of Ca²⁺-dependent membrane binding | nih.govresearchgate.net |
| C2AB Domains | Synaptotagmin-1 | Moderate inhibition of Ca²⁺-dependent membrane binding | nih.govresearchgate.net |
| PH Domain | PLCδ1 | No effect on membrane binding | nih.govresearchgate.net |
Development of this compound Analogs and Derivatives for Enhanced Specificity and Potency
The existence of related compounds with differing activities, such as bexin-3 (active) and bexin-5 (inactive), highlights the potential for developing improved analogs of this compound through structure-activity relationship (SAR) studies. nih.gov By systematically modifying the chemical structure of this compound, researchers can aim to enhance its potency and selectivity for the Munc13-4 C2 domains.
The goal of such medicinal chemistry efforts would be to design derivatives that have a higher affinity for Munc13-4 while minimizing interactions with other C2 domain proteins like synaptotagmin-1. This could involve altering the benzothiazole core or its substituents to optimize the interaction with the target binding site. The development of more potent and specific analogs would not only provide better research tools but also be a critical step if this compound or its derivatives are ever considered for therapeutic applications.
Exploration of this compound as a Chemical Probe for Fundamental Secretory Machinery Components
This compound's mechanism of action makes it a valuable chemical probe for dissecting the final stages of regulated exocytosis. It specifically inhibits the late stage of Munc13-4-dependent secretory granule fusion with the plasma membrane. nih.gov This allows researchers to investigate the precise role of Munc13-4's membrane association in the context of the larger SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex machinery.
By using this compound to dissociate Munc13-4 from the membrane at a specific time point, scientists can study the consequences for SNARE complex assembly and membrane fusion. nih.gov This can help to clarify whether Munc13-4's primary role at this stage is to act as a tether between membranes, to catalyze the formation of the SNARE complex, or both. researchgate.netportlandpress.com As a tool, this compound allows for temporal control over Munc13-4 function, which is difficult to achieve with genetic methods alone.
Investigations into Broader Biological Contexts Beyond Mast Cell Exocytosis
The functional importance of Munc13-4 is not limited to mast cells; it is a crucial component of regulated exocytosis in a variety of cell types. nih.govnih.gov This ubiquity suggests that this compound could be a valuable tool for studying these other systems.
Future research should explore the effects of this compound in other Munc13-4-dependent secretory systems, including:
Platelets: Munc13-4 is essential for the release of dense granules, a key event in hemostasis. portlandpress.comnih.gov this compound could be used to investigate the dynamics of this process.
Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells: In these immune cells, Munc13-4 is required for the exocytosis of lytic granules to kill target cells like virus-infected or cancer cells. nih.govtandfonline.com
Neutrophils: Munc13-4 also plays a role in the regulation of granule secretion in neutrophils. nih.gov
By applying this compound to these different cellular contexts, researchers can gain a deeper understanding of the conserved and cell-type-specific functions of Munc13-4 and its C2 domains in regulated secretion.
Q & A
Q. What methodologies are recommended for the initial characterization of Bexin-1 in experimental settings?
To ensure robust characterization of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and elemental analysis techniques. For novel compounds, provide purity levels (>95% by HPLC), melting points, and spectral data (e.g., H/C NMR shifts, HRMS). Known compounds require citations to prior characterization methods. Include detailed synthesis protocols (solvents, catalysts, reaction times) and replicate experiments to verify reproducibility .
Example Table: Key Characterization Parameters
| Parameter | Method | Criteria for Validation |
|---|---|---|
| Purity | HPLC | ≥95% peak area |
| Molecular Structure | H NMR | Match predicted shifts ±0.1 ppm |
| Elemental Composition | CHN Analysis | ±0.3% deviation from theoretical |
How should researchers formulate hypothesis-driven questions to investigate this compound’s biological activity?
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Specific cell lines or animal models.
- Intervention: Dose-response studies of this compound.
- Comparison: Positive/negative controls (e.g., known inhibitors).
- Outcome: Quantitative metrics (IC, EC) or mechanistic insights (e.g., protein binding via SPR). Ensure alignment with gaps in existing literature and validate hypotheses using pilot studies .
Advanced Research Questions
Q. How can contradictory findings in this compound studies be systematically resolved?
Contradictions often arise from variability in experimental conditions (e.g., buffer pH, assay temperature) or incomplete characterization. To address this:
- Conduct meta-analyses of published data to identify confounding variables.
- Perform reproducibility checks under standardized protocols (e.g., ISO guidelines).
- Use orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) to cross-validate results.
- Apply statistical tools (e.g., Bayesian analysis) to quantify uncertainty and adjust for batch effects .
Q. What strategies optimize experimental design for studying this compound’s mechanism of action in complex systems?
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map this compound’s pathways.
- Time-resolved assays : Capture dynamic effects (e.g., kinase inhibition kinetics).
- Negative controls : Include off-target probes (e.g., inactive enantiomers) to confirm specificity.
- Dose-response granularity : Test ≥10 concentrations spanning 3–4 log units to calculate precise EC values. Document all parameters in supplemental materials for peer scrutiny .
Example Workflow for Mechanistic Studies
- In silico docking (AutoDock Vina) to predict binding sites.
- In vitro validation (SPR/BLI for binding kinetics).
- Cellular assays (e.g., siRNA knockdown to confirm target relevance).
- In vivo models (e.g., xenografts with pharmacodynamic biomarkers).
Q. How should researchers prioritize conflicting data on this compound’s toxicity profile across different models?
- Tiered testing : Start with high-throughput cytotoxicity assays (e.g., MTT in HepG2 cells), then progress to organoids and in vivo models.
- Species-specific considerations : Compare metabolic pathways (e.g., CYP450 isoforms) between human and animal models.
- Threshold analysis : Define NOAEL (No Observed Adverse Effect Level) using Hill equation modeling.
- Contextualize findings : Cross-reference with pharmacokinetic data (e.g., plasma half-life) to distinguish intrinsic toxicity from exposure artifacts .
Methodological Guidance
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Structured reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections.
- Data transparency : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or Figshare.
- Critical metadata : Include lot numbers for reagents, instrument calibration dates, and software versions.
- Peer review pre-submission : Use platforms like bioRxiv to solicit feedback on methodological rigor .
Q. How can researchers design statistically robust dose-response experiments for this compound?
- Power analysis : Use G*Power to determine sample size (α=0.05, β=0.2).
- Replication : Perform technical (n≥3) and biological (n≥5) replicates.
- Blinding : Randomize treatment assignments to minimize bias.
- Non-linear regression : Fit data to a 4-parameter logistic model (e.g., GraphPad Prism) for accurate EC estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
